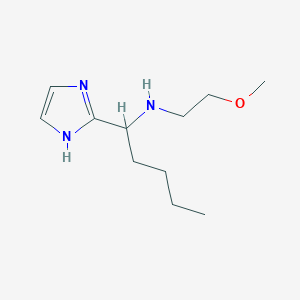
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)pentan-1-amine is a useful research compound. Its molecular formula is C11H21N3O and its molecular weight is 211.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)pentan-1-amine, with a CAS number of 886505-40-4, is a compound that incorporates an imidazole ring, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C₁₁H₂₁N₃O, with a molecular weight of 211.30 g/mol. Its structure features an imidazole moiety that contributes to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 886505-40-4 |
| Molecular Formula | C₁₁H₂₁N₃O |
| Molecular Weight | 211.30 g/mol |
Biological Activity Overview
Imidazole derivatives have been extensively studied for their wide-ranging biological activities, including:
- Antibacterial Activity : Compounds containing imidazole rings have shown significant antibacterial effects against various pathogens.
- Antitumor Activity : Certain imidazole derivatives are recognized for their potential in cancer therapy.
- Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Pharmacological Activities
Research indicates that imidazole derivatives possess various pharmacological activities:
Antibacterial Activity
Imidazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study showed that certain imidazole compounds exhibited zones of inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound A | 28 |
| Compound B | 32 |
| Streptomycin | 33 |
Antitumor Activity
Imidazole-containing compounds have been investigated for their antitumor properties. Research has indicated that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has been highlighted in several studies, suggesting that these compounds can modulate inflammatory pathways and reduce cytokine production.
Case Studies
- Study on Antimicrobial Properties : A study published in Pharmaceutical Research evaluated the antimicrobial activity of several imidazole derivatives, including this compound. Results indicated significant antibacterial activity against common pathogens, supporting the use of these compounds in developing new antibiotics .
- Antitumor Activity Investigation : Another research focused on the antitumor effects of imidazole derivatives demonstrated promising results in reducing tumor size in animal models. The study concluded that these compounds could serve as potential therapeutic agents in oncology .
- Anti-inflammatory Mechanism Study : A recent investigation into the anti-inflammatory mechanisms of imidazole derivatives revealed their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential applications in treating chronic inflammatory conditions .
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)pentan-1-amine |
InChI |
InChI=1S/C11H21N3O/c1-3-4-5-10(12-8-9-15-2)11-13-6-7-14-11/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,13,14) |
InChI Key |
KLSISFGYKIDCCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC=CN1)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















